![molecular formula C12H12N2OS B14733623 2,2'-[Sulfinylbis(methylene)]dipyridine CAS No. 6075-48-5](/img/structure/B14733623.png)
2,2'-[Sulfinylbis(methylene)]dipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[Sulfinylbis(methylene)]dipyridine is an organic compound with the molecular formula C12H10N2OS It is a derivative of dipyridine, where two pyridine rings are connected via a sulfinylbis(methylene) bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Sulfinylbis(methylene)]dipyridine typically involves the reaction of 2,2’-bipyridine with a sulfinylating agent. One common method includes the use of dichloromethane as a solvent and a sulfinyl chloride as the sulfinylating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 2,2’-[Sulfinylbis(methylene)]dipyridine may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[Sulfinylbis(methylene)]dipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide group.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2,2’-[Sulfinylbis(methylene)]dipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the synthesis of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 2,2’-[Sulfinylbis(methylene)]dipyridine involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The compound’s sulfinyl group plays a crucial role in its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Dipyridyl disulfide
- 2,2’-Bipyridine
- 4,4’-Bipyridine
Uniqueness
2,2’-[Sulfinylbis(methylene)]dipyridine is unique due to its sulfinylbis(methylene) bridge, which imparts distinct chemical properties compared to other dipyridine derivatives
Propiedades
Número CAS |
6075-48-5 |
|---|---|
Fórmula molecular |
C12H12N2OS |
Peso molecular |
232.30 g/mol |
Nombre IUPAC |
2-(pyridin-2-ylmethylsulfinylmethyl)pyridine |
InChI |
InChI=1S/C12H12N2OS/c15-16(9-11-5-1-3-7-13-11)10-12-6-2-4-8-14-12/h1-8H,9-10H2 |
Clave InChI |
SDEDMTHASZIXSG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CS(=O)CC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


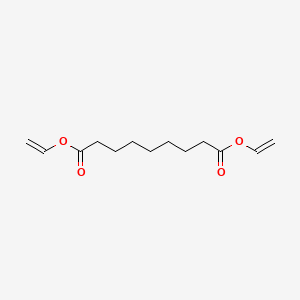
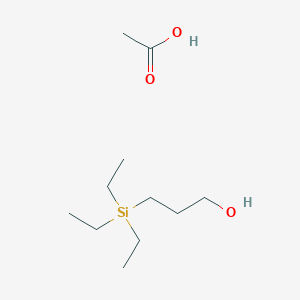
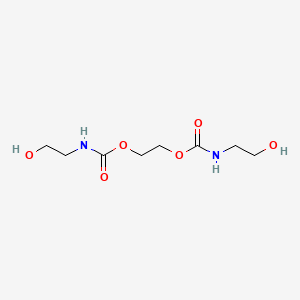
![1-[4-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]ethanone](/img/structure/B14733562.png)
![4-amino-N-[1-(4-methylphenyl)ethylideneamino]benzenesulfonamide](/img/structure/B14733576.png)
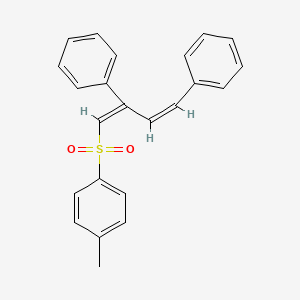
![2-{(e)-[(4-Acetylphenyl)imino]methyl}cyclohexanone](/img/structure/B14733588.png)
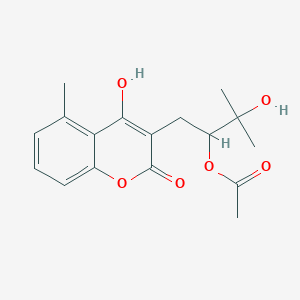
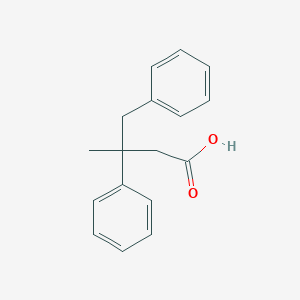
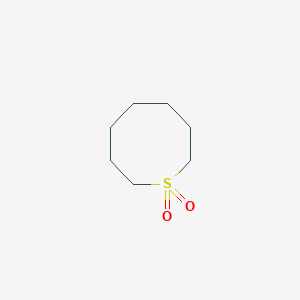
![4,6-Dichloro-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}-1,3,5-triazin-2-amine](/img/structure/B14733619.png)
![1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene](/img/structure/B14733634.png)
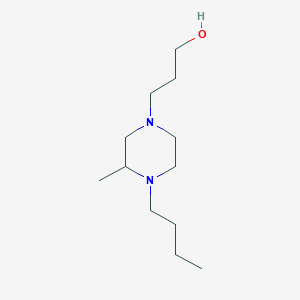
![4-(2-Oxopropyl)-7h-benzo[de]anthracen-7-one](/img/structure/B14733652.png)
